N~3~-(1-METHYL-1H-PYRAZOL-3-YL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE
Overview
Description
N~3~-(1-METHYL-1H-PYRAZOL-3-YL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring and a benzisoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(1-METHYL-1H-PYRAZOL-3-YL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and benzisoxazole intermediates. One common method involves the reaction of 1-methyl-1H-pyrazole with appropriate reagents to introduce the carboxamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N~3~-(1-METHYL-1H-PYRAZOL-3-YL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N~3~-(1-METHYL-1H-PYRAZOL-3-YL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism by which N3-(1-METHYL-1H-PYRAZOL-3-YL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine
- (1-methyl-1H-pyrazol-3-yl)methanamine
- 3-(aminomethyl)-1-methyl-1H-pyrazole
Uniqueness
N~3~-(1-METHYL-1H-PYRAZOL-3-YL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE stands out due to its unique combination of the pyrazole and benzisoxazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(1-methylpyrazol-3-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-16-7-6-10(14-16)13-12(17)11-8-4-2-3-5-9(8)18-15-11/h6-7H,2-5H2,1H3,(H,13,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXDQWNPXVKHBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=NOC3=C2CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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